molecular formula C18H23NO5 B5258347 3-[(3,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

3-[(3,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

Cat. No.: B5258347
M. Wt: 333.4 g/mol
InChI Key: IGPCJVJBACPIDN-UHFFFAOYSA-N
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Description

3-[(3,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a bicyclo[2.2.2]octane core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.2]octane core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the carboxylic acid and anilino groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(3,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
  • 3-[(3,5-dimethoxyanilino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

Uniqueness

Compared to similar compounds, 3-[(3,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID stands out due to its specific functional groups and their arrangement. This unique structure allows for distinct interactions with biological molecules and specific reactivity in chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-23-13-8-7-12(9-14(13)24-2)19-17(20)15-10-3-5-11(6-4-10)16(15)18(21)22/h7-11,15-16H,3-6H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPCJVJBACPIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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